molecular formula C12H14N6O3S B2911222 N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428362-48-4

N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2911222
CAS No.: 1428362-48-4
M. Wt: 322.34
InChI Key: IUOWIDAPIPNKGW-UHFFFAOYSA-N
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Description

N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates two key pharmacologically active motifs: a tetrazole ring and a methylsulfonyl group. The tetrazole moiety is a well-established bioisosteric replacement for carboxylic acids, offering improved metabolic stability and enhanced membrane penetration due to increased lipophilicity while maintaining a similar pKa . This makes tetrazole-containing compounds valuable scaffolds in the design of novel active compounds, with applications explored across various therapeutic areas . The methylsulfonyl group is a common feature in drug molecules that can influence the compound's physicochemical properties and its ability to form specific interactions with biological targets . The azetidine ring contributes to the three-dimensional structure and is increasingly used in medicinal chemistry to fine-tune the properties of lead compounds. Researchers can utilize this chemical as a key intermediate or building block for synthesizing more complex molecules, or as a core structure for probing specific biological mechanisms. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methylsulfonyl-N-[4-(tetrazol-1-yl)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O3S/c1-22(20,21)17-6-9(7-17)12(19)14-10-2-4-11(5-3-10)18-8-13-15-16-18/h2-5,8-9H,6-7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOWIDAPIPNKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Phenyl Group: The tetrazole ring can be attached to a phenyl group through a substitution reaction.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions could target the tetrazole ring or the carboxamide group.

    Substitution: The phenyl group and the azetidine ring may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with tetrazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring might contribute to binding affinity and specificity.

Comparison with Similar Compounds

Key Differences and Implications

Heterocyclic Core: The target compound’s azetidine ring (4-membered) contrasts with the 5-membered thiadiazole or thiazole cores in . Azetidines exhibit higher ring strain, which may restrict conformational flexibility but enhance binding specificity to rigid enzyme pockets . The tetrazole substituent in the target compound replaces triazole moieties in analogues.

Substituent Effects: The methylsulfonyl group in the target compound is absent in analogues from . The phenyl-tetrazole group may act as a bioisostere for carboxylic acid-containing drugs, mimicking their interactions while resisting enzymatic degradation .

Biological Activity :

  • While the target compound’s activity remains untested, analogues with triazole-thiadiazole/thiazole hybrids show potent inhibition against HepG2 and MCF-7 cell lines. For example, thiazole derivative 12a exhibits dual activity (IC50 = 1.19 µM for HepG2; 3.4 µM for MCF-7), highlighting the importance of heterocycle synergy .
  • The nitro group in ’s compound introduces strong electron-withdrawing effects, which may reduce solubility compared to the target compound’s tetrazole .

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